molecular formula C₁₄H₂₆N₄O₈S B1151622 S-(N,N-Diethylcarbamoyl)glutathione Sulfoxide

S-(N,N-Diethylcarbamoyl)glutathione Sulfoxide

Cat. No.: B1151622
M. Wt: 408.43
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

S-(N,N-Diethylcarbamoyl)glutathione Sulfoxide is a synthetic peptide compound Peptides are short chains of amino acids linked by peptide bonds

Properties

Molecular Formula

C₁₄H₂₆N₄O₈S

Molecular Weight

408.43

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(N,N-Diethylcarbamoyl)glutathione Sulfoxide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Deprotection: Removing the protecting group from the amino acid attached to the resin.

    Coupling: Adding the next amino acid in the sequence, which is activated by coupling reagents such as HBTU or DIC.

    Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a cleavage reagent like trifluoroacetic acid (TFA).

Industrial Production Methods

For large-scale production, automated peptide synthesizers are used to streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to isolate the desired peptide.

Chemical Reactions Analysis

Types of Reactions

S-(N,N-Diethylcarbamoyl)glutathione Sulfoxide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of certain amino acids, potentially altering the peptide’s properties.

    Reduction: Reduction reactions can break disulfide bonds within the peptide, affecting its structure and function.

    Substitution: Amino acid residues in the peptide can be substituted with other residues to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid can be used under mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Amino acid derivatives activated with coupling reagents like HBTU or DIC.

Major Products

The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation may result in the formation of sulfoxides or sulfonic acids, while reduction can yield free thiol groups.

Scientific Research Applications

S-(N,N-Diethylcarbamoyl)glutathione Sulfoxide has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Investigated for its role in cellular processes and interactions with proteins.

    Medicine: Potential therapeutic applications, including as a drug candidate for targeting specific diseases.

    Industry: Utilized in the development of peptide-based materials and sensors.

Mechanism of Action

The mechanism of action of S-(N,N-Diethylcarbamoyl)glutathione Sulfoxide involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction is often mediated by the peptide’s unique sequence and structure, which allows it to fit into the active site of the target molecule.

Comparison with Similar Compounds

Similar Compounds

    DL-N(1)Ala-Gly-OH: A simpler analog lacking the additional amino acid residues.

    DL-Asp(1)-OH: A single amino acid derivative with different properties.

Uniqueness

S-(N,N-Diethylcarbamoyl)glutathione Sulfoxide is unique due to its specific sequence and the presence of the unknown (Unk) residue, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable tool for studying peptide interactions and developing new therapeutic agents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.